molecular formula C20H17N4NaO6S B13773208 Benzenesulfonic acid, 3-[[4-[(4-hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, monosodium salt CAS No. 68516-60-9

Benzenesulfonic acid, 3-[[4-[(4-hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, monosodium salt

Cat. No.: B13773208
CAS No.: 68516-60-9
M. Wt: 464.4 g/mol
InChI Key: CQNSHNKOTXWZEY-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, 3-[[4-[(4-hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, monosodium salt is an organic compound with a complex structure. It is a derivative of benzenesulfonic acid and contains azo groups, which are characterized by the presence of nitrogen-nitrogen double bonds. This compound is often used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 3-[[4-[(4-hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, monosodium salt typically involves the diazotization of 4-hydroxyaniline followed by azo coupling with 2,5-dimethoxyaniline. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the desired azo compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.

    Reduction: The azo groups can be reduced to amines under specific conditions.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.

    Substitution: Reagents like sulfuric acid or nitric acid can facilitate substitution reactions.

Major Products

    Oxidation: Products may include quinones and other oxidized derivatives.

    Reduction: The primary products are the corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Benzenesulfonic acid, 3-[[4-[(4-hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, monosodium salt has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

    Biology: Employed in staining techniques for microscopy due to its azo dye properties.

    Medicine: Investigated for potential therapeutic applications, particularly in drug delivery systems.

    Industry: Utilized in the production of dyes, pigments, and as a catalyst in certain chemical reactions.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The molecular targets and pathways involved include:

    Azo Coupling: The azo groups can form bonds with other aromatic compounds, leading to the formation of complex structures.

    Redox Reactions: The compound can undergo redox reactions, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid, 4-hydroxy-
  • Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-nitro-, disodium salt

Uniqueness

Benzenesulfonic acid, 3-[[4-[(4-hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, monosodium salt is unique due to its specific structure, which includes multiple azo groups and methoxy substituents. This gives it distinct chemical properties and reactivity compared to other benzenesulfonic acid derivatives .

Properties

CAS No.

68516-60-9

Molecular Formula

C20H17N4NaO6S

Molecular Weight

464.4 g/mol

IUPAC Name

sodium;3-[[4-[(4-hydroxyphenyl)diazenyl]-2,5-dimethoxyphenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C20H18N4O6S.Na/c1-29-19-12-18(24-22-14-4-3-5-16(10-14)31(26,27)28)20(30-2)11-17(19)23-21-13-6-8-15(25)9-7-13;/h3-12,25H,1-2H3,(H,26,27,28);/q;+1/p-1

InChI Key

CQNSHNKOTXWZEY-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=C(C=C1N=NC2=CC=C(C=C2)O)OC)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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